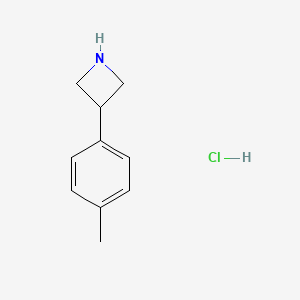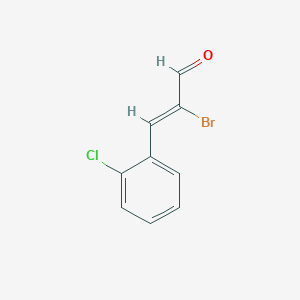
(Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde is an organic compound that belongs to the class of halogenated aldehydes It is characterized by the presence of both bromine and chlorine atoms attached to an acrylaldehyde framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde typically involves the bromination of 3-(2-chlorophenyl)acrylaldehyde. One common method includes the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-Bromo-3-(2-chlorophenyl)acrylic acid.
Reduction: 2-Bromo-3-(2-chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde involves its interaction with various molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-Bromo-3-(2,4-dichlorophenyl)acrylonitrile: Similar structure with an additional chlorine atom and a nitrile group.
(Z)-2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)acrylonitrile: Contains both chlorine and fluorine atoms, with a nitrile group.
Uniqueness
(Z)-2-Bromo-3-(2-chlorophenyl)acrylaldehyde is unique due to its specific combination of bromine and chlorine atoms attached to an acrylaldehyde framework. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H6BrClO |
|---|---|
Molekulargewicht |
245.50 g/mol |
IUPAC-Name |
(Z)-2-bromo-3-(2-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrClO/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-6H/b8-5- |
InChI-Schlüssel |
CYZMLROWXACRAH-YVMONPNESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C(/C=O)\Br)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C(C=O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



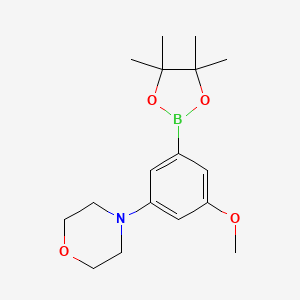
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B13348689.png)

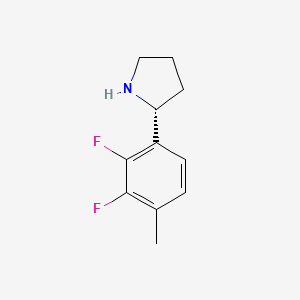
![2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine](/img/structure/B13348713.png)
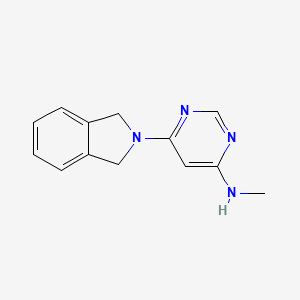
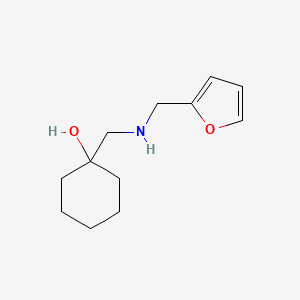
![4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13348739.png)
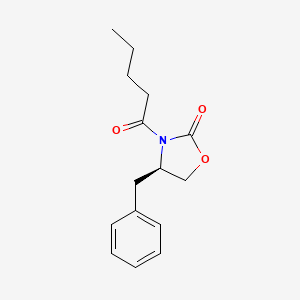
![Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate](/img/structure/B13348758.png)
